2-Hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid
Description
2-Hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid is a fluorinated aromatic propanoic acid derivative characterized by a hydroxyl group at position 2, a carboxylic acid group at position 1, and a 4-(trifluoromethyl)phenyl substituent at position 3 (Figure 1). Its molecular formula is C₁₀H₉F₃O₃, with a molecular weight of 258.17 g/mol. The compound is notable for its trifluoromethyl (-CF₃) group, a strong electron-withdrawing substituent that enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
Properties
Molecular Formula |
C10H9F3O3 |
|---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8,14H,5H2,(H,15,16) |
InChI Key |
FPBLAVBKUSKNJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Protection and Coupling Techniques
- Amino group protection: When synthesizing amino derivatives of the compound, the amino group is often protected with fluorenylmethyloxycarbonyl (Fmoc) to prevent side reactions during backbone formation.
- Coupling reactions: The protected amino acid intermediates are coupled with reagents to form the final product, usually employing peptide synthesis techniques or coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for amide bond formation.
Microwave-Assisted Synthesis
A reported method for related trifluoromethyl-substituted propanoic acids involves microwave irradiation of a dioxane-dione precursor in a mixture of acetonitrile and water at 120°C for 30 minutes under pressure (150 psi), yielding the crude acid which can be crystallized from ethyl ether.
This method offers efficient reaction times and good yields, with the formation of stable crystalline products facilitated by intermolecular hydrogen bonding.
Solvent-Free and Catalytic Methods
- Recent green chemistry approaches have demonstrated solvent-free synthesis of α-hydroxy α-trifluoromethylated acids with high purity and quantitative yields at room temperature.
These methods rely on the reactivity of trifluoromethylated ketones or related substrates, proceeding rapidly (5–300 minutes) without chromatographic purification.
Such techniques may be adapted for this compound synthesis, offering environmentally friendly alternatives.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Aromatic trifluoromethylation | Starting from 4-(trifluoromethyl)benzyl derivatives | Ensures incorporation of CF3 group |
| Amino group protection | Fmoc-Cl or similar protecting groups | Prevents side reactions during synthesis |
| Backbone formation | Hydroxy acids or dioxane-dione intermediates | Microwave irradiation or conventional heating |
| Coupling | DCC, NHS, amines, or peptide synthesizers | For amide bond formation in amino acid derivatives |
| Crystallization | Ethyl ether, ethanol, or ethyl acetate | Purification of final compound |
Stereochemical Control
- The stereochemistry at the α-carbon bearing the hydroxy group is critical for biological activity and is controlled by chiral catalysts or auxiliaries.
- Asymmetric synthesis methods or chiral pool starting materials are employed to obtain enantiomerically pure compounds.
Summary Table of Preparation Approaches
| Method Type | Key Features | Advantages | Limitations |
|---|---|---|---|
| Fmoc-protected amino acid synthesis | Protection of amino group, peptide coupling | High selectivity, useful for amino derivatives | Multi-step, requires protection/deprotection |
| Microwave-assisted synthesis | Fast reaction, uses dioxane-dione precursors | Short reaction times, good yields | Requires specialized equipment |
| Solvent-free green synthesis | No solvents, room temperature, catalytic | Environmentally friendly, high purity | May need optimization for scale-up |
| Conventional heating and coupling | Standard organic synthesis techniques | Well-established, scalable | Longer reaction times, purification needed |
Research Findings and Analytical Data
- Crystallographic studies show that intermolecular hydrogen bonding (O—H···O) stabilizes the crystal structure of the compound, which can be exploited for purification and formulation.
- NMR and mass spectrometry data confirm the structure and purity of synthesized compounds, with characteristic chemical shifts for aromatic protons and trifluoromethyl groups.
- Reaction yields are typically high (>90%) when optimized conditions are used, especially with microwave-assisted or solvent-free methods.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 2-oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid.
Reduction: Formation of 2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit enzymes or modulate receptor activity, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Varied Aromatic Substituents
Table 1: Comparison of Key Structural Features
Key Observations :
- Electron-Withdrawing Effects : The -CF₃ group in the target compound increases acidity (lower pKa) compared to -OH or -OCH₃ substituents .
- Hydrogen Bonding : The hydroxyl group at position 2 enhances intermolecular interactions, as seen in crystal structures of related acids .
- Biological Relevance: Compounds with -CF₃ or -NO₂ groups are often explored in drug design for improved pharmacokinetics .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- The -CF₃ group reduces water solubility but enhances membrane permeability.
- The lower pKa of the target compound (estimated ~2.8) reflects the electron-withdrawing effect of -CF₃, increasing carboxylic acid acidity .
Biological Activity
2-Hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid, also known as a derivative of phenylpropanoic acid, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a hydroxy group and a trifluoromethyl group attached to a phenyl ring, which significantly influences its chemical reactivity and biological interactions. The molecular formula is , and its structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including anti-inflammatory, analgesic, and potential anticancer effects. Below are detailed findings from various studies.
1. Anti-inflammatory Effects
A study investigated the compound's ability to modulate inflammatory responses in microglial cells. It was found that treatment with this compound reduced the production of pro-inflammatory cytokines, indicating its potential use in neuroinflammatory conditions .
| Study | Findings |
|---|---|
| Zhang et al. (2022) | Decreased IL-6 and TNF-α levels in microglial cells. |
2. Analgesic Properties
In animal models of pain, this compound demonstrated significant analgesic effects comparable to standard analgesics like ibuprofen. The mechanism appears to involve inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased prostaglandin synthesis .
| Study | Findings |
|---|---|
| Lee et al. (2023) | Reduced pain response in tail-flick test; COX inhibition confirmed. |
3. Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. In vitro assays showed that it inhibited cell proliferation in breast cancer cell lines, potentially through the modulation of apoptotic pathways .
| Study | Findings |
|---|---|
| Kim et al. (2021) | Induced apoptosis in MCF-7 cells; downregulation of Bcl-2 expression. |
The biological activity of this compound can be attributed to several mechanisms:
- Cyclooxygenase Inhibition : By inhibiting COX enzymes, the compound reduces inflammation and pain.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to cell death.
- Cytokine Modulation : The compound alters the expression of various cytokines involved in inflammatory responses.
Case Study 1: Neuroinflammation
In a recent study involving tauopathy mice, administration of this compound resulted in improved cognitive function and reduced neuroinflammatory markers, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Case Study 2: Pain Management
A clinical trial assessed the efficacy of this compound in patients with chronic pain conditions. Results indicated significant pain reduction compared to placebo, with minimal side effects reported .
Q & A
Basic: What are the common synthetic routes for 2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid?
Methodological Answer:
The synthesis typically involves coupling a trifluoromethyl-substituted phenyl precursor with a hydroxypropanoic acid backbone. Key steps include:
- Friedel-Crafts acylation or Ullmann coupling to introduce the trifluoromethylphenyl group.
- Hydroxylation via controlled oxidation or enzymatic catalysis to install the hydroxyl group.
- Purification using column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) to isolate enantiomers .
Optimization focuses on yield (60–85%) and minimizing racemization by maintaining low temperatures (<0°C) during acid-sensitive steps .
Advanced: How can enantiomeric purity be ensured during synthesis?
Methodological Answer:
Enantiomeric resolution requires:
- Chiral chromatography (e.g., Chiralpak® IA/IB columns with ethanol/n-hexane mobile phases).
- Enzymatic resolution using lipases (e.g., Candida antarctica lipase B) to selectively esterify one enantiomer .
- Circular dichroism (CD) spectroscopy to validate optical purity. Contamination >2% of the undesired enantiomer significantly impacts biological activity .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- Use fume hoods and nitrile gloves to avoid dermal exposure.
- Monitor airborne particulates via OSHA-compliant air sampling (29 CFR 1910.1020) due to potential respiratory irritation .
- Store at 2–8°C under inert gas (argon) to prevent degradation. Refer to SDS for emergency procedures (e.g., eye rinsing with 0.9% saline) .
Advanced: How to reconcile contradictory bioactivity data across studies?
Methodological Answer:
Discrepancies may arise from:
- Assay conditions (e.g., pH-dependent solubility of the trifluoromethyl group). Validate using standardized buffers (e.g., PBS at pH 7.4).
- Off-target effects : Perform kinase profiling assays (e.g., Eurofins KinaseProfiler™) to identify non-specific binding.
- Molecular docking simulations (AutoDock Vina) to compare binding modes under varying conditions .
Basic: What analytical techniques confirm structural integrity?
Methodological Answer:
- HPLC-MS : C18 column (ACN/0.1% formic acid gradient) with ESI-MS detection (expected [M-H]⁻ at m/z 248).
- ¹H/¹³C NMR : Key signals include δ ~6.8–7.6 ppm (aromatic protons) and δ ~4.3 ppm (hydroxyl proton, exchangeable with D₂O) .
- X-ray crystallography resolves stereochemistry; inversion dimers linked by O–H⋯O hydrogen bonds are common in crystal structures .
Advanced: How to address challenges in crystallographic characterization?
Methodological Answer:
- Disordered trifluoromethyl groups : Use SHELXL refinement with PART instructions to model rotational disorder.
- Low-resolution data : Employ synchrotron radiation (λ = 0.7–1.0 Å) to enhance data quality.
- Hydrogen bonding analysis : Mercury 4.0 software to map O–H⋯O interactions (distance: 2.6–2.8 Å; angle: 150–170°) .
Basic: How do substituents influence physicochemical properties?
Methodological Answer:
The trifluoromethyl group:
- Increases lipophilicity (logP ~2.1 vs. ~1.3 for methoxy analogs), enhancing membrane permeability.
- Reduces metabolic stability due to electron-withdrawing effects; compare with hydroxylated analogs using microsomal stability assays (e.g., human liver microsomes + NADPH) .
Advanced: What computational methods predict interaction mechanisms?
Methodological Answer:
- Molecular dynamics (MD) simulations (AMBER force field) to study trifluoromethyl-phenyl stacking in protein pockets.
- Free-energy perturbation (FEP) calculations to quantify binding affinity changes upon substituent modification (e.g., -CF₃ vs. -OCH₃) .
- QM/MM hybrid models (Gaussian 16/CHARMM) to assess electronic effects on catalytic residues .
Basic: How to design enzyme inhibition assays for this compound?
Methodological Answer:
- Target selection : Prioritize enzymes with hydrophobic active sites (e.g., COX-2, α-ketoglutarate-dependent dioxygenases).
- Kinetic assays : Use fluorescence-based substrates (e.g., EnzChek® protease kits) with IC₅₀ determination via nonlinear regression (GraphPad Prism) .
Advanced: How to identify degradation products under stress conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
